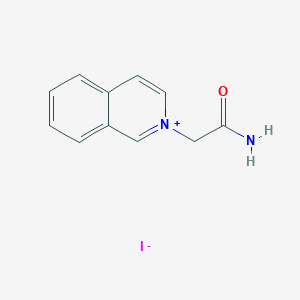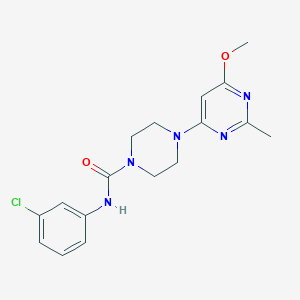![molecular formula C17H13FN6OS2 B2634919 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 852375-04-3](/img/structure/B2634919.png)
2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a triazolo-pyridazine group, a thioether group, and a thiazole group . It is part of the 1,2,4-triazole class of compounds, which are known for their multidirectional biological activity .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several different functional groups present. These include a fluorophenyl group, a triazolo-pyridazine group, a thioether group, and a thiazole group . The presence of these groups likely contributes to the compound’s biological activity .
科学的研究の応用
Modification of PI3K Inhibitors for Anticancer Applications
One study discusses the modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide as a PI3K inhibitor by replacing the acetamide group with an alkylurea moiety. This modification aimed to retain antiproliferative activity against cancer cell lines while reducing toxicity. The study underscores the compound's potential as an effective anticancer agent with lower toxicity, indicating a promising avenue for developing targeted cancer therapies (Wang et al., 2015).
Development of Fused Heterocyclic Compounds
Another research effort focused on developing a method for synthesizing novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides. These compounds exhibited a variety of interesting biological properties due to the fusion of heterocyclic 1,2,4-triazoles, showing the structural versatility and potential for various pharmaceutical applications (Karpina et al., 2019).
Antibacterial and Antifungal Properties
Research on condensed bridgehead nitrogen heterocyclic systems, such as [1,2,4]triazolo[3,4][1,3,4]thiadiazines, demonstrates significant antibacterial, antifungal, and antitubercular activities. These findings highlight the importance of heterocyclic compounds in developing new antimicrobial agents, which could be crucial in addressing the rising issue of antibiotic resistance (Shiradkar & Kale, 2006).
Antioxidant and Anticancer Activities
A study on triazolo-thiadiazoles explores their in vitro antioxidant properties and anticancer activities, particularly against hepatocellular carcinoma cell lines. Such research underscores the potential therapeutic applications of these compounds in treating cancer and managing oxidative stress-related diseases (Sunil et al., 2010).
Insecticidal Activities
The synthesis and evaluation of heterocycles incorporating a thiadiazole moiety against agricultural pests, like the cotton leafworm, Spodoptera littoralis, reveal the potential of these compounds in developing new insecticides. This research aligns with the ongoing search for safer, more effective pest control methods (Fadda et al., 2017).
作用機序
Target of Action
The primary target of the compound 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is currently unknown . Similar compounds have been found to inhibit enzymes such as shikimate dehydrogenase , which plays a crucial role in the biosynthesis of the chorismate end product .
Mode of Action
Based on the structure and the known actions of similar compounds, it may interact with its target enzyme to inhibit its function .
Biochemical Pathways
If it does inhibit shikimate dehydrogenase like similar compounds, it would affect the shikimate pathway, which is involved in the biosynthesis of aromatic amino acids and other aromatic compounds .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
If it does inhibit shikimate dehydrogenase like similar compounds, it could potentially disrupt the biosynthesis of aromatic amino acids and other aromatic compounds .
Action Environment
Therefore, it is currently unknown how factors such as pH, temperature, and the presence of other compounds might affect its action .
特性
IUPAC Name |
2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN6OS2/c1-10-8-27-17(19-10)20-14(25)9-26-15-6-5-13-21-22-16(24(13)23-15)11-3-2-4-12(18)7-11/h2-8H,9H2,1H3,(H,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQMNYGOBIBVKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

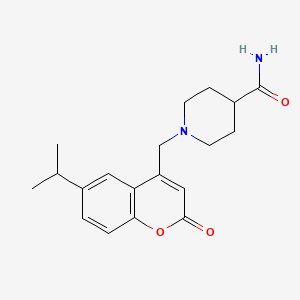
![{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride](/img/no-structure.png)
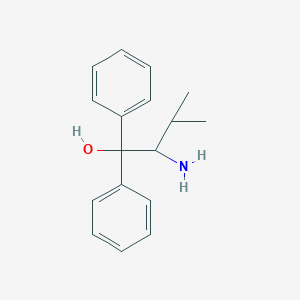
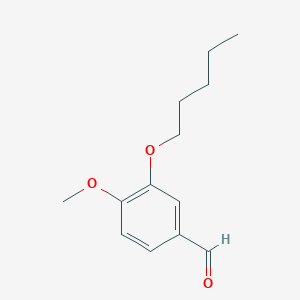
![3-[5-(4-Bromophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-2-chloro-7-methoxyquinoline](/img/structure/B2634843.png)
![7-(benzylthio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2634844.png)
![3-benzyl-7-[(2-morpholin-4-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2634845.png)
![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2634847.png)




